molecular formula C17H15FN4O B2867244 1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899723-87-6

1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2867244
CAS RN: 899723-87-6
M. Wt: 310.332
InChI Key: YYPLWXHRNBTGAZ-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It’s known that 1,2,3-triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction”. This reaction is highly reliable, efficient, and selective .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with phenyl rings and a carboxamide group. The presence of the fluorine atom and the methyl groups would also influence the compound’s properties .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions, thanks to their three nitrogen atoms and the ability to form hydrogen bonds. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxamide group could enhance its solubility in water, while the fluorine atom could influence its reactivity .

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of compounds structurally related to 1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide in exhibiting antitumor activity. Synthesis and structural analysis of compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have highlighted their ability to inhibit the proliferation of cancer cell lines, suggesting a promising avenue for the development of anticancer agents (Hao et al., 2017). Similarly, derivatives of 1,2,4-triazoles have been synthesized and characterized, revealing their biological activity and potential for application in cancer treatment (Shukla et al., 2014).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds related to 1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide have been extensively studied. These studies provide insights into the molecular architecture and intermolecular interactions that contribute to their biological activities. For instance, the synthesis and analysis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have offered valuable information regarding the crystal structure and its implications on biological efficacy (Lu et al., 2017).

Fluorine-Proton Coupling

Research on 1,2,4-triazole derivatives, including those containing fluorophenyl substituents, has uncovered interesting aspects of fluorine-proton coupling. These findings have implications for the understanding of molecular interactions and the design of molecules with specific electronic properties, which can be leveraged in various scientific applications (Kane et al., 1995).

Antimicrobial and Antipathogenic Activities

The antimicrobial and antipathogenic activities of 1,2,4-triazole derivatives have also been a significant area of research. These studies have led to the identification of compounds with potent antimicrobial properties, offering a pathway to the development of new antimicrobial agents. For example, the synthesis and antimicrobial studies of certain 1,2,4-triazole derivatives have shown promising results against various microorganisms (Desabattina et al., 2014).

Mechanism of Action

The mechanism of action of 1,2,3-triazole derivatives in biological systems often involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in well-ventilated areas .

Future Directions

The study of 1,2,3-triazole derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research could focus on exploring the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-11-8-9-14(10-15(11)18)22-12(2)16(20-21-22)17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPLWXHRNBTGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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